2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications .
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate involves multiple steps. One common method includes the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine . This reaction yields ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, which is then further functionalized to obtain the desired quinoline derivative .
Chemical Reactions Analysis
2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, leading to various biological effects. For instance, it can inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate include:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also exhibits a wide spectrum of biological activities.
Phenoxy acetamide derivatives: These compounds have been studied for their pharmacological activities and share structural similarities with quinoline derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C36H38ClNO3 |
---|---|
Molecular Weight |
568.1 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 6-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C36H38ClNO3/c1-3-4-5-6-25-8-10-26(11-9-25)27-12-14-28(15-13-27)34-22-32(31-21-24(2)7-20-33(31)38-34)36(40)41-23-35(39)29-16-18-30(37)19-17-29/h7,12-22,25-26H,3-6,8-11,23H2,1-2H3 |
InChI Key |
PNJXMVLFYRCWRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)C)C(=C3)C(=O)OCC(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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